molecular formula C10H18O B12763585 5,7-Octadien-2-ol, 2,6-dimethyl-, (Z)- CAS No. 7643-59-6

5,7-Octadien-2-ol, 2,6-dimethyl-, (Z)-

Cat. No.: B12763585
CAS No.: 7643-59-6
M. Wt: 154.25 g/mol
InChI Key: IJFKZRMIRAVXRK-CLFYSBASSA-N
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Description

cis-Ocimenol: is a naturally occurring monoterpenoid alcohol with the chemical formula C₁₀H₁₈O It is one of the stereoisomers of ocimenol, specifically the cis form, which means the hydrogen atoms are on the same side of the double bond This compound is found in various essential oils and is known for its pleasant floral aroma

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cis-Ocimenol typically involves the hydration of myrcene, a naturally occurring terpene. One common method is the Diels-Alder reaction of myrcene with acrolein, followed by hydration. The reaction can be catalyzed or uncatalyzed, with the catalyzed reaction favoring the formation of cis-Ocimenol over its trans isomer .

Industrial Production Methods: In industrial settings, the production of cis-Ocimenol involves the selective hydration of myrcene using specific catalysts to ensure a high yield of the desired isomer. The process may also involve purification steps to separate cis-Ocimenol from other by-products and isomers .

Chemical Reactions Analysis

Types of Reactions: cis-Ocimenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ocimenone or other oxidized derivatives.

    Reduction: Reduction reactions can convert cis-Ocimenol to its corresponding saturated alcohol.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Ocimenone and other oxidized derivatives.

    Reduction: Saturated alcohols.

    Substitution: Various substituted ocimenol derivatives.

Scientific Research Applications

cis-Ocimenol has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-Ocimenol involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, leading to its antimicrobial and antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed to disrupt cell membrane integrity and interfere with enzyme activity .

Comparison with Similar Compounds

cis-Ocimenol is similar to other monoterpenoids such as:

    trans-Ocimenol: The trans isomer of ocimenol, which has different physical properties and a slightly different aroma.

    Linalool: Another monoterpenoid alcohol with a floral scent, commonly found in essential oils.

    Geraniol: A monoterpenoid alcohol with a rose-like aroma, used in perfumes and flavorings.

Uniqueness: cis-Ocimenol is unique due to its specific cis configuration, which gives it distinct chemical and physical properties compared to its trans isomer and other similar compounds. Its specific aroma and potential biological activities make it valuable in various applications .

Properties

CAS No.

7643-59-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(5Z)-2,6-dimethylocta-5,7-dien-2-ol

InChI

InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,7,11H,1,6,8H2,2-4H3/b9-7-

InChI Key

IJFKZRMIRAVXRK-CLFYSBASSA-N

Isomeric SMILES

C/C(=C/CCC(C)(C)O)/C=C

Canonical SMILES

CC(=CCCC(C)(C)O)C=C

Origin of Product

United States

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